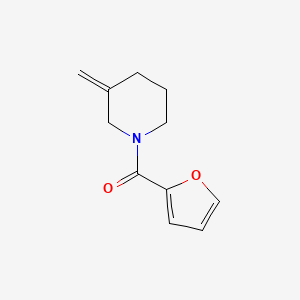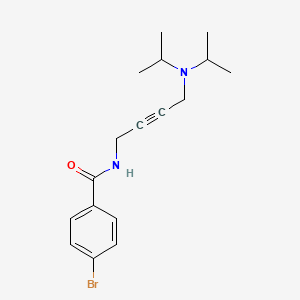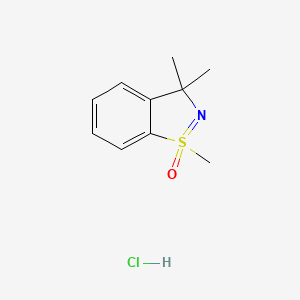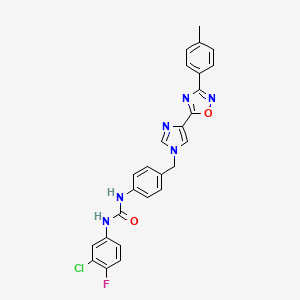
1-(Furan-2-carbonyl)-3-methylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives has been reported in various studies. For instance, furan-2-carbonyl isothiocyanate has been used to create a new series of heterocycles . Additionally, furan platform chemicals (FPCs) have been synthesized from biomass .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one was determined using various spectroscopic methods .Chemical Reactions Analysis
Furan-2-carbonyl isothiocyanate has been reported to react with a variety of aliphatic and aromatic nitrogen nucleophiles, resulting in the formation of a new series of heterocycles .Scientific Research Applications
Synthesis and Chemical Reactions
Furan derivatives, including those related to "1-(Furan-2-carbonyl)-3-methylidenepiperidine," play a crucial role in organic synthesis. For instance, furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters are synthesized through palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing their utility in creating high-value chemical compounds under mild conditions (Gabriele et al., 2012). Similarly, functionalized 1 H -pyrimidine-2-thiones synthesis involves furan-2,3-dione, highlighting the reactivity of furan derivatives in the formation of complex heterocyclic structures (Akçamur et al., 1988).
Corrosion Inhibition
Furan derivatives demonstrate significant potential in industrial applications, such as corrosion inhibition. For example, three furan derivatives have been identified as effective corrosion inhibitors for carbon steel in hydrochloric acid, emphasizing the practical importance of these compounds beyond their synthetic utility (Machnikova et al., 2008).
Molecular and Structural Analysis
Studies on furan derivatives also focus on their molecular and structural aspects. For instance, fifty new derivatives of 1-(furan-2-carbonyl)- and 1-(furan-3-carbonyl)-3-phenyl substituted thiourea have been synthesized, with detailed investigations into their intramolecular hydrogen bonds using IR spectroscopy and semi-empirical quantum-chemical calculations, offering insights into their molecular interactions and stability (Hritzová et al., 2005).
Environmental Implications and Applications
The study of furan derivatives extends to environmental science, where their photo-oxidation products and mechanisms have implications for atmospheric chemistry. For example, the OH-initiated photo-oxidation of furan and methylfuran generates unsaturated 1,4-dicarbonyl products, with potential environmental implications due to their formation processes and yields (Alvarez et al., 2009).
Future Directions
properties
IUPAC Name |
furan-2-yl-(3-methylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPNMADEPRANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)-3-methylidenepiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)
![5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2570350.png)
![Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2570352.png)


![(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B2570355.png)
![4-fluoro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2570357.png)
![5-bromo-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2570358.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2570360.png)




